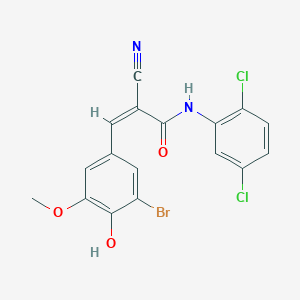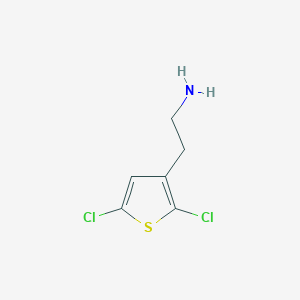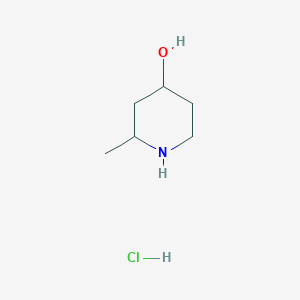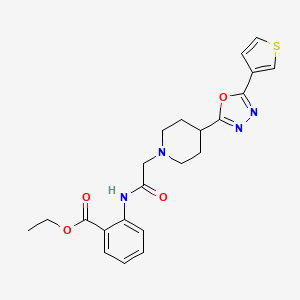
1H-Pyrazole-4-carboxamide, 3-amino-1-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1H-Pyrazole-4-carboxamide, 3-amino-1-propyl-” is a multi-substituted pyrazolecarboxamide . It is a member of pyrazoles and a monocarboxylic acid amide . It is used in the industrial synthesis of sildenafil .
Synthesis Analysis
A series of novel pyrazole-4-carboxamides were rationally designed, synthesized, and their structures were characterized by 1H NMR, 13C NMR, and HRMS . The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular formula of “1H-Pyrazole-4-carboxamide, 3-amino-1-propyl-” is C8H14N4O . The average mass is 182.223 Da and the monoisotopic mass is 182.116760 Da .Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Physical And Chemical Properties Analysis
The compound is a white to yellow powder or crystals . It has a molecular weight of 218.69 .Scientific Research Applications
Anti-inflammatory Properties
1H-Pyrazole-4-carboxamide derivatives have been synthesized and demonstrated significant anti-inflammatory activities. A series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized and evaluated using the carrageenan-induced rat paw edema model, revealing potent anti-inflammatory properties for all synthesized compounds (Nagarapu et al., 2011). Additionally, bis(3-aryl-4,5-dihydro-1H-pyrazole-1-thiocarboxamides) and bis(3-aryl-4,5-dihydro-1H-pyrazole-1-carboxamides) were prepared and tested in vivo for anti-inflammatory activity, exhibiting significant properties especially for compounds 2e and f, which showed remarkable activities comparable to indomethacin, a reference standard (Barsoum & Girgis, 2009).
Antidepressant and Anticonvulsant Activities
Certain 1H-Pyrazole-4-carboxamide derivatives have been synthesized and assessed for their antidepressant and anticonvulsant activities. For instance, a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and exhibited significant antidepressant activity without influencing baseline locomotion, suggesting potential therapeutic use as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014). Another study demonstrated that substituted carboxylic acid hydrazides reacted with certain compounds to form pyrazolone derivatives which, when tested, exhibited considerable anticonvulsant activity and markedly induced antidepressant activity (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).
Antitumor and Anti-cancer Properties
1H-Pyrazole-4-carboxamide derivatives have also been investigated for their potential in cancer therapy. For example, a series of these derivatives have been designed, synthesized, and shown to exhibit excellent FLT3 and CDK inhibition as well as antiproliferative activities, demonstrating potential for further development in acute-myeloid-leukemia therapeutics (Wang et al., 2018).
Mechanism of Action
While the specific mechanism of action for “1H-Pyrazole-4-carboxamide, 3-amino-1-propyl-” is not explicitly mentioned in the search results, it’s worth noting that pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Safety and Hazards
Future Directions
While specific future directions for “1H-Pyrazole-4-carboxamide, 3-amino-1-propyl-” are not mentioned in the search results, it’s worth noting that pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
properties
IUPAC Name |
3-amino-1-propylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-2-3-11-4-5(7(9)12)6(8)10-11/h4H,2-3H2,1H3,(H2,8,10)(H2,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHZRRVHKUHECU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazole-4-carboxamide, 3-amino-1-propyl- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2379252.png)

![2-{[(4-Bromophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2379254.png)
![N,N-dimethyl-6-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyridazin-3-amine](/img/structure/B2379255.png)


![1-[2,4-Bis(propan-2-yl)phenyl]-2-chloropropan-1-one](/img/structure/B2379262.png)




![3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride](/img/no-structure.png)

